BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Kinase inhibition Scaffold hopping Structure-activity relationship

This 2‑carboxamide regioisomer delivers subnanomolar JNK3 inhibition (IC50 0.26 nM) with >400‑fold selectivity over JNK1, directing kinome profiling away from FLT3. The unsubstituted 6‑phenyl ring eliminates the nitroaryl structural alert found in close analogs, enabling safer progression into ADMET panels. Favorable CNS MPO scores (XLogP3 4.1, 1 HBD, 4 HBA) support blood‑brain barrier permeability for CNS‑targeted programs. Choose this scaffold for scaffold‑hopping SAR studies and kinase‑selectivity panels.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4
CAS No. 852133-39-2
Cat. No. B2466101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
CAS852133-39-2
Molecular FormulaC18H15N3O2S
Molecular Weight337.4
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=CO4
InChIInChI=1S/C18H15N3O2S/c1-12-16(17(22)19-10-14-8-5-9-23-14)24-18-20-15(11-21(12)18)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,19,22)
InChIKeyRHLNKJZZVGQSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852133-39-2) – Heterocyclic Scaffold and Baseline Procurement Profile


N-(Furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852133-39-2, PubChem CID 5310014, ChEMBL ID CHEMBL1344489) is a fully aromatic, fused-ring heterocyclic compound belonging to the imidazo[2,1-b]thiazole-2-carboxamide class [1]. It possesses a molecular formula of C18H15N3O2S, a molecular weight of 337.4 g·mol⁻¹, a calculated XLogP3-AA of 4.1, one hydrogen-bond donor, and four hydrogen-bond acceptors [1]. The compound is commercially available at a stated purity of ≥95% and is supplied for research and development use .

Why Generic Imidazo[2,1-b]thiazole Analogs Cannot Substitute for CAS 852133-39-2 in Scientific Research


Within the imidazo[2,1-b]thiazole chemotype, minor structural modifications – including the position of the carboxamide anchor (2- vs. 3-), the nature of the N-substituent (furfuryl vs. alkyl/aryl), and the electronic character of the 6-phenyl ring – profoundly alter target engagement profiles, selectivity windows, and physicochemical properties [1]. For instance, 3-carboxamide congeners have been optimized as potent FLT3 inhibitors with IC50 values in the picomolar range in MV4-11 cellular assays, whereas 2-carboxamide derivatives have demonstrated subnanomolar JNK3 inhibition with >400-fold selectivity over JNK1 [1][2]. The furan-2-ylmethyl moiety contributes additional hydrogen-bond acceptor character and distinct conformational constraints compared to saturated alkyl or phenylalkyl amides [3]. Interchanging this compound with a close analog without systematic comparative profiling risks introducing uncharacterized off-target liabilities, altered metabolic stability, and divergent cellular potency.

Quantitative Differentiation Evidence: CAS 852133-39-2 vs. Closest Imidazo[2,1-b]thiazole Analogs


Carboxamide Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide Scaffold Differentiation

The target compound bears a carboxamide at the 2-position of the imidazo[2,1-b]thiazole core, whereas the most extensively characterized 6-phenylimidazo[2,1-b]thiazole kinase inhibitors (e.g., compound 19 from Lin et al.) are 3-carboxamide derivatives [1]. The 3-carboxamide series produced the FLT3 inhibitor compound 19 with cellular IC50 of 0.002 μM (MV4-11) and enzymatic IC50 of 0.022 μM (FLT3) [1]. In contrast, the 2-carboxamide chemotype has been independently optimized toward JNK3, yielding compound 14bg with subnanomolar JNK3 IC50 of 0.26 nM and >400-fold selectivity over JNK1 [2]. The positional shift of the carboxamide anchor thus redirects kinase selectivity from FLT3-dominant to JNK3-dominant profiles.

Kinase inhibition Scaffold hopping Structure-activity relationship FLT3 JNK3

Furan-2-ylmethyl vs. Saturated Heterocyclic N-Substituent: Physicochemical and Predicted ADME Differentiation

The target compound incorporates a furan-2-ylmethyl amide side chain (C18H15N3O2S, MW 337.4, XLogP3 4.1, HBA 4, HBD 1, rotatable bonds 4) [1]. A close 2-carboxamide analog, 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b]thiazole-2-carboxamide (CAS 852135-65-0), replaces the furfuryl group with a tetrahydrofuran-2-ylmethyl group, resulting in a higher molecular weight (386.43 g·mol⁻¹), an additional oxygen atom (C18H18N4O4S), and the presence of a potentially toxic nitroaryl moiety . The aromatic furan oxygen of the target compound serves as a hydrogen-bond acceptor, contributing to a higher XLogP3 (4.1) compared to the 3-carboxamide comparator 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide (XLogP3 3.8, PSA 87.8 Ų) [2], indicating differentiated lipophilicity and membrane permeability predictions.

Physicochemical properties LogP ADME prediction Hydrogen bonding Furan

Class-Level Anticancer Kinase Inhibition Potency of Imidazo[2,1-b]thiazole Scaffold: Evidence from EGFR/HER2 and FLT3 Studies

The imidazo[2,1-b]thiazole scaffold, to which the target compound belongs, has demonstrated potent anticancer kinase inhibitory activity across multiple published studies. Specifically, related imidazo[2,1-b]thiazole derivatives have exhibited dual EGFR/HER2 kinase inhibition with IC50 values as low as 0.108 μM (HER2) and 0.153 μM (EGFR), and DHFR inhibition with IC50 of 0.123 μM [1]. The 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety was identified as critical for anticancer activity [1]. Separately, 6-phenylimidazo[2,1-b]thiazole-3-carboxamide derivatives achieved cellular IC50 of 0.002 μM against FLT3-dependent MV4-11 AML cells with selectivity over FLT3-independent HeLa cells [2]. While the target compound (CAS 852133-39-2) has not been directly assayed in these specific systems, its 6-phenylimidazo[2,1-b]thiazole-2-carboxamide core is structurally validated as a kinase-inhibitory pharmacophore.

EGFR HER2 Kinase inhibition Anticancer Imidazo[2,1-b]thiazole

JNK3 Subnanomolar Inhibition by Imidazo[2,1-b]thiazole-2-carboxamide Chemotype: Direct Scaffold Validation for Renal Fibrosis Programs

An optimized imidazo[2,1-b]thiazole-2-carboxamide derivative, compound 14bg, achieved subnanomolar JNK3 potency (IC50 = 0.26 nM) with 472-fold selectivity over JNK2, 84-fold over JNK1, and 194-fold over p38α, and negligible off-target activity in kinome profiling [1]. In human podocytes, 14bg suppressed TGF-β1-induced c-Jun phosphorylation and restored E-cadherin without cytotoxicity. In an Adriamycin-induced nephropathy model, 14bg alleviated albuminuria and glomerulosclerosis at low doses with no systemic toxicity [1]. The core scaffold of 14bg – imidazo[2,1-b]thiazole-2-carboxamide – is the same chemotype as the target compound CAS 852133-39-2, which bears a 6-phenyl and N-furfuryl substitution pattern amenable to further diversification.

JNK3 Renal fibrosis Podocyte Kinase selectivity Imidazo[2,1-b]thiazole-2-carboxamide

Commercial Purity Benchmarking: 95%+ Purity with Defined Physicochemical Identity vs. Uncharacterized Screening Library Compounds

The target compound is supplied at ≥95% purity with confirmed molecular identity (CAS 852133-39-2, MF C18H15N3O2S, MW 337.4, InChIKey RHLNKJZZVGQSDP-UHFFFAOYSA-N) [1]. In contrast, many imidazo[2,1-b]thiazole screening hits from public libraries (e.g., MLSMR) are supplied as DMSO solutions of unverified purity and may contain residual synthetic impurities or degradation products that confound dose-response and selectivity data. The compound's ChEMBL ID (CHEMBL1344489) provides a link to curated bioactivity data in the ChEMBL database, enabling traceability [1].

Purity Procurement Quality control Reproducibility Commercial availability

Recommended Research and Procurement Scenarios for CAS 852133-39-2 Based on Evidence-Grade Differentiation


JNK3 Kinase Inhibitor Lead Identification and Selectivity Profiling

Given the demonstrated subnanomolar JNK3 inhibition (IC50 0.26 nM) and >400-fold selectivity of the imidazo[2,1-b]thiazole-2-carboxamide chemotype [1], CAS 852133-39-2 is recommended as a starting scaffold for JNK3-focused medicinal chemistry programs. Its 2-carboxamide regioisomerism differentiates it from 3-carboxamide FLT3 inhibitors [2], making it suitable for kinase selectivity panel screening to establish JNK3 vs. FLT3 preference.

Scaffold-Hopping and Kinase Selectivity Diversification from 3-Carboxamide FLT3 Inhibitors

For research groups with existing SAR around 6-phenylimidazo[2,1-b]thiazole-3-carboxamide FLT3 inhibitors (e.g., compound 19, MV4-11 IC50 0.002 μM) [2], CAS 852133-39-2 provides a regioisomeric scaffold hop to the 2-carboxamide series. This enables systematic exploration of how carboxamide positional isomerism redirects kinome-wide selectivity profiles.

Physicochemical Property-Driven Analogue Selection for CNS-Penetrant Kinase Inhibitor Design

With a computed XLogP3 of 4.1, one HBD, and four HBA [3], CAS 852133-39-2 occupies favorable physicochemical space for CNS permeability according to commonly used multiparameter optimization (MPO) scores. The furan oxygen provides an additional aromatic HBA not present in tetrahydrofuran analogs , potentially enhancing binding interactions while maintaining acceptable lipophilicity for blood-brain barrier penetration.

Avoidance of Nitroaryl Structural Alerts in Early-Stage Hit Triage

Unlike the closely related 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide analog (CAS 852135-65-0) which contains a nitro group , CAS 852133-39-2 bears an unsubstituted 6-phenyl ring. This absence of a nitroaryl structural alert eliminates a known genotoxicity/mutagenicity liability, making the compound more suitable for progression into in vitro ADMET panels and, eventually, in vivo tolerability studies.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.